molecular formula C10H12ClN5O4 B12667937 2'-Amino-2'deoxy-2-chloroinosine CAS No. 76727-51-0

2'-Amino-2'deoxy-2-chloroinosine

Cat. No.: B12667937
CAS No.: 76727-51-0
M. Wt: 301.69 g/mol
InChI Key: YCJHMUMFXXZXNK-DXTOWSMRSA-N
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Description

2’-Amino-2’-deoxy-2-chloroinosine is a synthetic nucleoside analog with the molecular formula C10H12ClN5O4 and a molecular weight of 301.68638 g/mol . This compound is characterized by the presence of an amino group at the 2’ position, a deoxy group, and a chlorine atom, making it a unique derivative of inosine.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxy-2-chloroinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus oxychloride.

    Amination Reagents: Ammonia, primary or secondary amines.

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted inosine derivatives, such as 2’-amino-2’-deoxyinosine, 2’-nitroso-2’-deoxyinosine, and 2’-hydroxy-2’-deoxyinosine .

Scientific Research Applications

2’-Amino-2’-deoxy-2-chloroinosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxy-2-chloroinosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as polymerases and nucleases, leading to the inhibition of DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Amino-2’-deoxyinosine
  • 2’-Chloro-2’-deoxyinosine
  • 2’-Fluoro-2’-deoxyinosine

Uniqueness

2’-Amino-2’-deoxy-2-chloroinosine is unique due to the presence of both an amino group and a chlorine atom at the 2’ position, which imparts distinct chemical and biological properties compared to other inosine derivatives. This dual modification enhances its potential as a therapeutic agent and a research tool .

Properties

CAS No.

76727-51-0

Molecular Formula

C10H12ClN5O4

Molecular Weight

301.69 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-chloro-1H-purin-6-one

InChI

InChI=1S/C10H12ClN5O4/c11-10-14-7-5(8(19)15-10)13-2-16(7)9-4(12)6(18)3(1-17)20-9/h2-4,6,9,17-18H,1,12H2,(H,14,15,19)/t3-,4-,6-,9-/m1/s1

InChI Key

YCJHMUMFXXZXNK-DXTOWSMRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N=C(NC2=O)Cl

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)Cl

Origin of Product

United States

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